molecular formula C11H20N4O12 B8582892 5,5'-[Methylenebis(oxy)]bis(4,4-dinitropentan-1-ol) CAS No. 112160-76-6

5,5'-[Methylenebis(oxy)]bis(4,4-dinitropentan-1-ol)

Cat. No. B8582892
M. Wt: 400.30 g/mol
InChI Key: QHZJDZPUUZNDKR-UHFFFAOYSA-N
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Patent
USH0000351

Procedure details

Dimethyl 4,4,10,10-tetranitro-6,8-dioxatridecane-1,13-dioate (28.8 g) was dissolved in 139 mL of BH3.THF with ice-cooling and under a nitrogen atmosphere. The solution was stirred at room temperature for 3 days, after which time 27 mL of water was added slowly and the mixture was heated at 60° C. for 5 minutes. After cooling, the mixture was poured into 200 mL of water, and the product was extracted with ether. The ether solution was washed with aqueous sodium bicarbonate solution, then with water, and dried (MgSO4) After removal of the solvent, the crude product was recrystallized from dichloromethane. Yield: 19.9 g (79%); M.P. 72.5°-3.5° C. 1H NMR spectrum (CDCl3 /TMS): δ 4.76 (s, 2H); 4.41 (s, 4H); 2.69 (m, 4H); 1.59 (m. 4H).
Name
Dimethyl 4,4,10,10-tetranitro-6,8-dioxatridecane-1,13-dioate
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
139 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]([N+:29]([O-:31])=[O:30])([CH2:11][O:12][CH2:13][O:14][CH2:15][C:16]([N+:26]([O-:28])=[O:27])([N+:23]([O-:25])=[O:24])[CH2:17][CH2:18][C:19](OC)=[O:20])[CH2:5][CH2:6][C:7](OC)=[O:8])([O-:3])=[O:2].O>B.C1COCC1>[N+:1]([C:4]([N+:29]([O-:31])=[O:30])([CH2:11][O:12][CH2:13][O:14][CH2:15][C:16]([N+:23]([O-:25])=[O:24])([N+:26]([O-:28])=[O:27])[CH2:17][CH2:18][CH2:19][OH:20])[CH2:5][CH2:6][CH2:7][OH:8])([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Dimethyl 4,4,10,10-tetranitro-6,8-dioxatridecane-1,13-dioate
Quantity
28.8 g
Type
reactant
Smiles
[N+](=O)([O-])C(CCC(=O)OC)(COCOCC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
139 mL
Type
solvent
Smiles
B.C1CCOC1
Step Two
Name
Quantity
27 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling and under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 60° C. for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ether
WASH
Type
WASH
Details
The ether solution was washed with aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, and dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the crude product was recrystallized from dichloromethane

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
[N+](=O)([O-])C(CCCO)(COCOCC(CCCO)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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